molecular formula C17H15NO3S B12935368 Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]- CAS No. 54466-91-0

Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-

Cat. No.: B12935368
CAS No.: 54466-91-0
M. Wt: 313.4 g/mol
InChI Key: JEHWTWGUKIEJIO-UHFFFAOYSA-N
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Description

2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)acetic acid is an organic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a methoxy group at the 5-position, a phenyl group at the 2-position, and a thioacetic acid moiety at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Thioacetic Acid Moiety Addition: The thioacetic acid moiety can be introduced through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the thioacetic acid moiety, converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)acetic acid has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features but different biological functions.

    5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group and acetic acid moiety, used in different applications.

Uniqueness: 2-((5-Methoxy-2-phenyl-1H-indol-3-yl)thio)acetic acid is unique due to the presence of the thioacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

54466-91-0

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

2-[(5-methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid

InChI

InChI=1S/C17H15NO3S/c1-21-12-7-8-14-13(9-12)17(22-10-15(19)20)16(18-14)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,19,20)

InChI Key

JEHWTWGUKIEJIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2SCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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